![molecular formula C30H41NO7 B564752 rac Fesoterodine-d14 Fumarate CAS No. 1185237-08-4](/img/structure/B564752.png)
rac Fesoterodine-d14 Fumarate
Vue d'ensemble
Description
“rac Fesoterodine-d14 Fumarate” is a stable isotope labelled compound . It has a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 and a molecular weight of 540.727 . It is categorized under Acetylcholine Receptors, TRC, Neurotransmission, Nociception, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Pain and Inflammation . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 . The compound contains a variety of functional groups, including an ester group (OC=O), a carboxylic acid group (C=O), and an aromatic ring structure .Applications De Recherche Scientifique
Efficacy in Neurogenic Detrusor Overactivity
Fesoterodine fumarate, a newer antimuscarinic drug, has been studied for its efficacy in treating neurogenic Detrusor Overactivity (nDO) due to spinal cord lesions or multiple sclerosis. It is a first-line choice for treating patients with nDO, showing promise in this specific application (Konstantinidis et al., 2021).
Pharmacokinetics and Mechanism of Action
The unique pharmacokinetic features of fesoterodine fumarate have been extensively reviewed, emphasizing its rapid metabolism to an active form by nonspecific plasma esterases and its metabolism being independent of the cytochrome P450 enzyme system. This aspect contributes to its safety and tolerability in various patient populations, including those with mild to moderate renal and hepatic insufficiency and the elderly (Mock & Dmochowski, 2013).
Application in Parkinson's Disease
A randomized, controlled trial has shown the short-term efficacy and safety of fesoterodine fumarate in Parkinson’s disease (PD) patients with overactive bladder (OAB) symptoms. This study highlights the significant improvement in OAB symptoms in older adults with PD under fesoterodine fumarate treatment (Yonguç et al., 2019).
Synthesis and Manufacture
The process of manufacturing fesoterodine, a muscarinic antagonist used for treating overactive bladder, involves an amine-promoted Friedel–Crafts alkylation of cinnamaldehyde with 4-hydroxymethyl phenol. This reaction has been successfully used on a commercial scale, highlighting its role in the synthesis of fesoterodine (Dirat et al., 2011).
Alternative Treatment for Overactive Bladder
In cases where usual anticholinergic treatments for overactive bladder are ineffective or cause intolerance due to side effects, fesoterodine fumarate has been evaluated as an alternative. This application has shown improvement in urinary urgency, incontinence, and a reduction in side effects like dry mouth and constipation (Garcia-Baquero et al., 2013).
Mécanisme D'action
Target of Action
The primary target of rac Fesoterodine-d14 Fumarate is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Pharmacokinetics
After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The rapid and extensive hydrolysis contributes to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . Consequently, this leads to a decrease in the urge to urinate .
Propriétés
IUPAC Name |
[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-VCQPCXMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675894 | |
Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185237-08-4 | |
Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.